molecular formula C18H22N6O3 B10760535 2,4-Diamino-6-[N-(3',4',5'-trimethoxybenzyl)-N-methylamino]pyrido[2,3-D]pyrimidine

2,4-Diamino-6-[N-(3',4',5'-trimethoxybenzyl)-N-methylamino]pyrido[2,3-D]pyrimidine

Cat. No.: B10760535
M. Wt: 370.4 g/mol
InChI Key: PUOZHLHNKHRTOW-UHFFFAOYSA-N
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Description

2,4-Diamino-6-[N-(3’,4’,5’-Trimethoxybenzyl)-N-Methylamino]Pyrido[2,3-D]Pyrimidine is an organic compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are characterized by a pyrido[2,3-d]pyrimidine ring system, which includes three nitrogen atoms at the 1-, 3-, and 8- positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-[N-(3’,4’,5’-Trimethoxybenzyl)-N-Methylamino]Pyrido[2,3-D]Pyrimidine typically involves the following steps:

    Formation of the Pyrido[2,3-D]Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Groups: Amination reactions are used to introduce the amino groups at the 2- and 4-positions.

    Attachment of the Trimethoxybenzyl Group: This step involves a nucleophilic substitution reaction where the trimethoxybenzyl group is introduced.

    Methylation: The final step involves the methylation of the amino group to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-[N-(3’,4’,5’-Trimethoxybenzyl)-N-Methylamino]Pyrido[2,3-D]Pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2,4-Diamino-6-[N-(3’,4’,5’-Trimethoxybenzyl)-N-Methylamino]Pyrido[2,3-D]Pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-[N-(3’,4’,5’-Trimethoxybenzyl)-N-Methylamino]Pyrido[2,3-D]Pyrimidine involves the inhibition of dihydrofolate reductase. This enzyme is crucial for the reduction of dihydrofolic acid to tetrahydrofolic acid, a key step in the synthesis of nucleotides. By inhibiting this enzyme, the compound disrupts DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-6-[N-(3’,4’,5’-Trimethoxybenzyl)-N-Methylamino]Pyrido[2,3-D]Pyrimidine is unique due to its specific structure, which allows for selective inhibition of dihydrofolate reductase. This selectivity can lead to fewer side effects compared to other antifolate agents .

Properties

Molecular Formula

C18H22N6O3

Molecular Weight

370.4 g/mol

IUPAC Name

6-N-methyl-6-N-[(3,4,5-trimethoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4,6-triamine

InChI

InChI=1S/C18H22N6O3/c1-24(9-10-5-13(25-2)15(27-4)14(6-10)26-3)11-7-12-16(19)22-18(20)23-17(12)21-8-11/h5-8H,9H2,1-4H3,(H4,19,20,21,22,23)

InChI Key

PUOZHLHNKHRTOW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=C(C(=C1)OC)OC)OC)C2=CC3=C(N=C(N=C3N=C2)N)N

Origin of Product

United States

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